Sodium glucaspaldrate
説明
Sodium glucaspaldrate (CAS: 12214-50-5) is an International Nonproprietary Name (INN)-designated pharmaceutical compound classified under analgesic and anti-inflammatory agents . The compound is listed in international trade classifications under HS code 291890, alongside other pharmacologically active substances such as fibrates, prostaglandins, and diuretics . This compound is recognized for its role in pain and inflammation management, though specific mechanisms of action, clinical efficacy, and pharmacokinetic profiles remain unspecified in the provided sources.
特性
CAS番号 |
12214-50-5 |
|---|---|
分子式 |
C42H54Al2Na8O38 |
分子量 |
1404.737 |
IUPAC名 |
dialuminum;octasodium;2-oxidobenzoate;(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-oxidohexanoate;diacetate |
InChI |
InChI=1S/2C7H6O3.4C6H11O7.2C2H4O2.2Al.8Na/c2*8-6-4-2-1-3-5(6)7(9)10;4*7-1-2(8)3(9)4(10)5(11)6(12)13;2*1-2(3)4;;;;;;;;;;/h2*1-4,8H,(H,9,10);4*2-5,7-9,11H,1H2,(H,12,13);2*1H3,(H,3,4);;;;;;;;;;/q;;4*-1;;;2*+3;8*+1/p-10/t;;4*2-,3-,4+,5-;;;;;;;;;;;;/m..1111............/s1 |
InChIキー |
HJAMYFDJZRENPI-WPGRGSHLSA-D |
SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].C(C(C(C(C(C(=O)[O-])O)[O-])O)O)O.C(C(C(C(C(C(=O)[O-])O)[O-])O)O)O.C(C(C(C(C(C(=O)[O-])O)[O-])O)O)O.C(C(C(C(C(C(=O)[O-])O)[O-])O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Al+3].[Al+3] |
同義語 |
methoxymethanone |
製品の起源 |
United States |
類似化合物との比較
Research and Regulatory Considerations
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing sodium glucaspaldrate, and how can reproducibility be ensured?
- Methodological Answer : Synthesis protocols should detail stoichiometric ratios, reaction conditions (temperature, pH, solvent systems), and purification steps (e.g., crystallization or chromatography). Reproducibility requires explicit documentation of raw material sources, equipment calibration data, and validation through independent replication trials. Cross-reference results with established spectral databases (e.g., NMR, IR) to confirm chemical identity .
Q. How should researchers approach the initial characterization of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Prioritize a multi-modal analytical approach:
- Spectroscopy : Use -NMR and -NMR to confirm molecular structure, complemented by FT-IR for functional group analysis.
- Chromatography : Employ HPLC with UV/Vis detection to assess purity and stability under varying storage conditions.
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination.
Calibrate instruments against certified reference materials and report detection limits .
Q. What strategies are recommended for conducting a systematic literature review on this compound’s physicochemical properties?
- Methodological Answer : Use Boolean search operators (e.g., "this compound AND stability AND solubility") in databases like PubMed, SciFinder, and Google Scholar. Filter results by publication type (peer-reviewed articles, dissertations) and date (prioritize post-2010 studies). Cross-validate findings using backward/forward citation tracking to identify knowledge gaps .
Advanced Research Questions
Q. How can conflicting data on this compound’s stability under varying pH conditions be resolved through experimental design?
- Methodological Answer : Design a controlled kinetic study comparing degradation rates across pH 2–10 buffers at 25°C and 37°C. Use validated stability-indicating assays (e.g., HPLC-UV) and statistical tools (ANOVA, Arrhenius modeling) to quantify degradation pathways. Address contradictions by transparently reporting outliers and conducting sensitivity analyses .
Q. What experimental frameworks are suitable for investigating this compound’s interactions with biological macromolecules?
- Methodological Answer : Implement biophysical assays such as:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- Circular Dichroism (CD) : Monitor conformational changes in proteins upon ligand binding.
- Molecular Dynamics Simulations : Predict interaction mechanisms using software like GROMACS. Validate computational models with empirical data .
Q. How can researchers address discrepancies in reported pharmacokinetic profiles of this compound across preclinical models?
- Methodological Answer : Conduct cross-species comparative studies using standardized dosing regimens (mg/kg) and sampling intervals. Employ population pharmacokinetic (PopPK) modeling to account for inter-individual variability. Report interspecies scaling factors and bioavailability metrics (AUC, ) with confidence intervals .
Q. What advanced statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to EC/LC data. Use Bayesian hierarchical models to integrate in vitro and in vivo datasets. Perform meta-analyses of existing toxicology studies to identify consensus thresholds and outliers .
Methodological Best Practices
- Data Integrity : Maintain raw data logs with timestamps, instrument IDs, and operator signatures. Archive datasets in FAIR-compliant repositories (e.g., Zenodo) .
- Conflict Resolution : Use the Bradford Hill criteria to evaluate causality in contradictory findings, emphasizing consistency, temporality, and biological plausibility .
- Ethical Reporting : Disclose all funding sources and potential conflicts of interest. Adhere to journal-specific guidelines for supplementary materials (e.g., Beilstein Journal of Organic Chemistry’s 5-compound limit in main text) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
